4-Chloro-3-(4-methyl-1-piperazinyl)aniline
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Overview
Description
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C11H16ClN3. It is a derivative of aniline, featuring a chloro substituent at the 4-position and a 4-methyl-1-piperazinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 4-chloroaniline with 4-methylpiperazine. The process can be summarized as follows:
Starting Materials: 4-chloroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-chloroaniline is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a nitro compound .
Scientific Research Applications
4-Chloro-3-(4-methyl-1-piperazinyl)aniline has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Chemical Research: The compound is used in the development of new chemical reactions and methodologies, such as coupling reactions and catalysis.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine: Similar structure but different substitution pattern.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro substituent.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Contains a quinoline ring instead of an aniline ring.
Uniqueness
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and 4-methyl-1-piperazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16ClN3 |
---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
XSHXAICMBSBZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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